molecular formula C9H10N4OS B2364456 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide CAS No. 1235439-56-1

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide

Cat. No.: B2364456
CAS No.: 1235439-56-1
M. Wt: 222.27
InChI Key: AHHWVTAVWDCZQF-UHFFFAOYSA-N
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Description

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure makes it a valuable compound for various applications in scientific research and industry.

Chemical Reactions Analysis

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylmethylation reactions can yield sulfonylmethylated imidazo[1,2-a]pyrimidines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a pharmacodynamic backbone for various drugs, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . Its unique structure allows for functionalization at different positions, making it a versatile compound for drug development and other research purposes.

Mechanism of Action

The mechanism of action of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various bonds, such as carbon–carbon and carbon–nitrogen bonds . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the sulfanyl and N,N-dimethylformamide groups in this compound makes it unique and provides distinct chemical and biological properties.

Biological Activity

1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (IDMF) is a compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, synthesis, and various biological activities associated with IDMF, drawing from diverse research findings.

  • Molecular Formula : C₉H₁₀N₄OS
  • Molecular Weight : 222.27 g/mol
  • IUPAC Name : S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Synthesis

IDMF can be synthesized through the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. The synthesis involves various methodologies including classical synthetic techniques and quantum chemical calculations to optimize yields and purity of the final product .

Biological Activity Overview

The biological activity of IDMF is closely related to its structural components, particularly the imidazo[1,2-a]pyrimidine moiety. This class of compounds is known for a wide range of pharmacological effects:

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antifungal activity against Candida albicans when compared to established antifungal agents like voriconazole .

CompoundAntifungal Activity (IC50)
IDMFTo be determined
VoriconazoleReference standard

Anticancer Potential

IDMF and its analogs have been evaluated for their anticancer properties. The imidazo[1,2-a]pyrimidine scaffold has been linked to various anticancer mechanisms, including inhibition of cell proliferation in different cancer cell lines. For example, compounds derived from this scaffold have shown cytotoxic effects with IC50 values in the nanomolar range against multiple cancer types .

Cell LineIC50 (nM)
MCF-745
HepG-246
HCT-11648

Anti-inflammatory and Analgesic Effects

Studies suggest that imidazo[1,2-a]pyrimidines may also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activities of IDMF can be explained through structure-activity relationship (SAR) studies. Variations in substituents on the imidazo[1,2-a]pyrimidine ring can significantly influence the compound's efficacy and selectivity for various biological targets. For instance, modifications at specific positions on the ring system may enhance binding affinity to target enzymes or receptors involved in disease processes .

Case Studies

Case Study 1: Antifungal Activity
In a recent study evaluating the antifungal potential of new imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations indicated that these compounds could effectively bind to the CYP51 enzyme, a key target in antifungal therapy. The study highlighted that certain derivatives exhibited superior binding affinities compared to traditional antifungals .

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives against breast cancer cells (MCF-7). The study revealed that specific modifications led to enhanced cytotoxic effects, suggesting that IDMF could serve as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWVTAVWDCZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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